molecular formula C7H8FNO5S2 B2488147 1-Fluorosulfonyloxy-4-(methylsulfamoyl)benzene CAS No. 2411202-34-9

1-Fluorosulfonyloxy-4-(methylsulfamoyl)benzene

Cat. No.: B2488147
CAS No.: 2411202-34-9
M. Wt: 269.26
InChI Key: NLZAMJDMHVFLIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Fluorosulfonyloxy-4-(methylsulfamoyl)benzene is a chemical compound that has gained a lot of attention in the scientific research community due to its potential applications in various fields. This compound is also known as FSO2Bz and has a molecular formula of C8H8FNO5S2.

Mechanism of Action

The mechanism of action of FSO2Bz is not fully understood. However, it is believed that this compound acts by inhibiting the activity of enzymes that are essential for the growth and survival of bacteria and cancer cells. FSO2Bz has been found to inhibit the activity of dihydrofolate reductase, which is an enzyme that is involved in the synthesis of DNA and RNA.
Biochemical and Physiological Effects
FSO2Bz has been found to exhibit various biochemical and physiological effects. This compound has been found to inhibit the growth of bacterial strains such as Staphylococcus aureus and Escherichia coli. Moreover, FSO2Bz has also been found to have anticancer properties and can inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

FSO2Bz has several advantages for lab experiments. This compound is relatively easy to synthesize and can be obtained in high yields. Moreover, FSO2Bz is stable under normal laboratory conditions and can be stored for long periods without decomposition.
However, FSO2Bz also has some limitations for lab experiments. This compound is highly reactive and can react with a wide range of functional groups. This can make it difficult to use FSO2Bz as a reagent in certain reactions. Moreover, FSO2Bz is toxic and can cause skin and eye irritation. Therefore, proper precautions should be taken when handling this compound.

Future Directions

There are several future directions for research on FSO2Bz. One of the most promising directions is the development of new synthetic methods for this compound. This could lead to the production of FSO2Bz in higher yields and greater purity.
Another future direction is the investigation of the mechanism of action of FSO2Bz. This could lead to a better understanding of how this compound inhibits the growth of bacteria and cancer cells.
Moreover, FSO2Bz could also be investigated for its potential applications in other fields, such as materials science and environmental science. This could lead to the development of new materials and technologies that have practical applications in various industries.
Conclusion
In conclusion, FSO2Bz is a chemical compound that has gained a lot of attention in the scientific research community due to its potential applications in various fields. This compound can be synthesized by the reaction of 4-aminobenzenesulfonamide with fluorosulfonic acid and has potential applications in organic synthesis and medicinal chemistry. FSO2Bz exhibits antimicrobial and anticancer properties and inhibits the growth of bacteria and cancer cells. However, this compound is highly reactive and toxic and requires proper precautions when handling. There are several future directions for research on FSO2Bz, including the development of new synthetic methods and investigation of its mechanism of action.

Synthesis Methods

The synthesis of FSO2Bz involves the reaction of 4-aminobenzenesulfonamide with fluorosulfonic acid. This reaction takes place in the presence of a catalyst and produces FSO2Bz as a white solid. The yield of this reaction is about 70%, and the purity of the product can be increased by recrystallization.

Scientific Research Applications

FSO2Bz has potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of organic synthesis. FSO2Bz can be used as a reagent in various reactions, such as the synthesis of sulfonamides, sulfonate esters, and sulfonate salts.
Another application of FSO2Bz is in the field of medicinal chemistry. This compound has been found to exhibit antimicrobial activity against various bacterial strains. Moreover, FSO2Bz has also been found to have anticancer properties and can inhibit the growth of cancer cells.

Properties

IUPAC Name

1-fluorosulfonyloxy-4-(methylsulfamoyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO5S2/c1-9-15(10,11)7-4-2-6(3-5-7)14-16(8,12)13/h2-5,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLZAMJDMHVFLIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=C(C=C1)OS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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